molecular formula C19H20N2OS2 B7726887 MFCD02361529

MFCD02361529

Cat. No.: B7726887
M. Wt: 356.5 g/mol
InChI Key: RNDIWMQOIIYPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds are commonly used in pharmaceuticals and agrochemicals due to their stability, bioavailability, and ability to modulate biological targets. Key properties inferred from analogous compounds include:

  • Molecular formula: Likely C₁₀H₉F₃O (similar to CAS 1533-03-5) .
  • Molecular weight: ~202–210 g/mol.
  • Physicochemical properties: High lipophilicity (LogP ~2.15–3.0), moderate solubility in polar solvents (~0.24 mg/ml), and thermal stability (boiling point >200°C) .
  • Bioactivity: Potential CYP enzyme inhibition, moderate BBB permeability, and lead-like properties suitable for drug development .

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-12-3-6-14(7-4-12)23-11-18(22)21-19-16(10-20)15-8-5-13(2)9-17(15)24-19/h3-4,6-7,13H,5,8-9,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDIWMQOIIYPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02361529 involves multiple steps, each requiring precise reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD02361529 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD02361529 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which MFCD02361529 exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, MFCD02361529 is compared to three structurally and functionally related compounds (CAS 1533-03-5, CAS 1761-61-1, and CAS 101623-69-2) using data from the evidence.

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) CAS 1533-03-5 CAS 1761-61-1 CAS 101623-69-2
Molecular Formula C₁₀H₉F₃O C₁₀H₉F₃O C₇H₅BrO₂ C₉H₈ClNO₅
Molecular Weight ~202.17 202.17 201.02 245.62
LogP 2.15–3.0 2.15 (XLOGP3) 1.64 (MLOGP) 0.78 (WLOGP)
Solubility (mg/ml) ~0.24 0.24 0.687 Not reported
TPSA (Ų) ~40.5 40.46 40.46 98.66
Bioavailability Score 0.55 0.55 0.55 0.55

Key Findings:

Structural Similarities :

  • CAS 1533-03-5 shares a trifluoromethyl group and ketone moiety with this compound, resulting in nearly identical LogP and bioavailability scores .
  • CAS 1761-61-1 (bromo-substituted aromatic acid) differs significantly in halogen substitution, reducing BBB permeability compared to this compound .

Functional Divergence :

  • The nitro group in CAS 101623-69-2 increases polarity (TPSA = 98.66 Ų vs. ~40.5 Ų for this compound), lowering GI absorption .
  • Bromine in CAS 1761-61-1 enhances electrophilicity but introduces toxicity risks (H302 warning) absent in trifluoromethyl analogs .

Synthetic Accessibility :

  • This compound and CAS 1533-03-5 show high synthetic accessibility (score ~2.07) due to straightforward ketone formation reactions .
  • CAS 101623-69-2 requires multistep nitro-group incorporation, increasing complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.